molecular formula C11H13BrO B3431003 2-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 875664-28-1

2-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No.: B3431003
CAS No.: 875664-28-1
M. Wt: 241.12 g/mol
InChI Key: DWEWHEDCZHKXHK-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-(trifluoromethyl)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the reduction of 2-bromo-5-(trifluoromethyl)benzonitrile using diisobutylaluminium hydride (DIBAL-H) in toluene at low temperatures. The reaction mixture is then quenched with water and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-substituted-5-(trifluoromethyl)benzaldehyde derivatives.

    Oxidation: Formation of 2-bromo-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-bromo-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzaldehyde is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: It is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is involved in the synthesis of potential drug candidates and intermediates.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing trifluoromethyl group and the bromine atom. This makes it reactive towards nucleophiles in substitution reactions. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which can vary based on the specific bioactive molecule it is part of.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-5-chlorobenzaldehyde
  • 2-Bromo-5-methylbenzaldehyde

Uniqueness

2-Bromo-5-(trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules where these properties are desired, such as in pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in medicinal chemistry .

Properties

CAS No.

875664-28-1

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-bromo-5-tert-butylbenzaldehyde

InChI

InChI=1S/C11H13BrO/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3

InChI Key

DWEWHEDCZHKXHK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)Br

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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